

What are the physicochemical properties of N-Benzoyl-L-proline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzoyl-L-proline*

Cat. No.: B1331535

[Get Quote](#)

N-Benzoyl-L-proline: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring. This modification imparts distinct physicochemical properties that are of significant interest in various fields, including medicinal chemistry, organic synthesis, and materials science. This technical guide provides an in-depth overview of the core physicochemical properties of **N-Benzoyl-L-proline**, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physicochemical Properties

The quantitative physicochemical data for **N-Benzoyl-L-proline** are summarized in the table below. It is important to note that experimentally determined values for some properties are not readily available in the public domain. In such cases, high-quality computed predictions from reputable sources are provided and are clearly indicated.

Property	Value	Source
Molecular Formula	<chem>C12H13NO3</chem>	-
Molecular Weight	219.24 g/mol	PubChem CID 6988239 [1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa (acidic)	Not available	-
Optical Rotation	Not available	-
XLogP3	1.1	Computed by PubChem [1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of **N-Benzoyl-L-proline**.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., digital melting point device or Thiele tube)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **N-Benzoyl-L-proline** is finely ground using a mortar and pestle.

- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The solubility of **N-Benzoyl-L-proline** can be determined in various solvents to understand its behavior in different media.

Apparatus:

- Analytical balance
- Vials or test tubes with screw caps
- Constant temperature shaker bath
- Spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

- Sample Preparation: An excess amount of **N-Benzoyl-L-proline** is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
- Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved **N-Benzoyl-L-proline** is determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration (mol/L).

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group in **N-Benzoyl-L-proline** is a measure of its acidity.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

- Sample Preparation: A precisely weighed amount of **N-Benzoyl-L-proline** is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
- Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

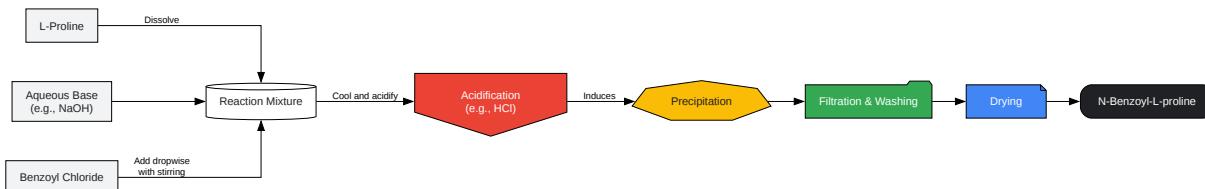
- Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Determination of Specific Optical Rotation

As a chiral molecule, **N-Benzoyl-L-proline** will rotate the plane of plane-polarized light. The specific rotation is a characteristic property.

Apparatus:

- Polarimeter
- Polarimeter cell (of a known path length)
- Analytical balance
- Volumetric flask
- Sodium lamp (or other monochromatic light source)


Procedure:

- Solution Preparation: A solution of **N-Benzoyl-L-proline** is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.
- Blank Measurement: The polarimeter is zeroed using the pure solvent in the polarimeter cell.
- Sample Measurement: The polarimeter cell is rinsed and filled with the prepared solution of **N-Benzoyl-L-proline**. The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- Calculation: The specific rotation ($[\alpha]_{T\lambda}$) is calculated using the following formula: $[\alpha]_{T\lambda} = \alpha / (l \times c)$ where:

- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.

Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of **N-Benzoyl-L-proline** from L-proline and benzoyl chloride.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Benzoyl-L-proline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-1-benzoylpyrrolidine-2-carboxylic acid | C12H13NO3 | CID 6988239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [What are the physicochemical properties of N-Benzoyl-L-proline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331535#what-are-the-physicochemical-properties-of-n-benzoyl-l-proline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com